1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine
Overview
Description
1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods : Efficient synthetic methods for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives have been developed. These methods are advantageous due to mild conditions, less pollution, and simple manipulation (Zhou et al., 2013).
Antidepressant Potential : Some derivatives have shown potential antidepressant effects in mice. Compounds synthesized as analogs to known antidepressant drugs demonstrated significant reduction in immobility in animal models, indicating their antidepressant properties (Karama et al., 2016).
Dopamine Receptors Ligands : Certain enantiomeric pairs of the compound and its derivatives have shown affinity for dopamine D1 and D2 receptors, with some acting as central D1 agonists. This suggests their potential application in neurological and psychiatric disorders (Claudi et al., 1996).
Antimicrobial Activity : Derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized and tested for antimicrobial activity against bacterial and fungal organisms, demonstrating moderate to good activity (Swamy et al., 2019).
Serotonin Reuptake Inhibitors : Some derivatives, designed based on the structure-activity relationship data of antidepressant drugs, have shown inhibition of serotonin reuptake, suggesting their potential as antidepressants (Wunnava et al., 2023).
Anticancer Activity : Certain 1H-inden-1-one substituted derivatives have been synthesized and investigated for their anticancer activity, with some compounds exhibiting significant growth inhibition against various cancer cell lines (Karaburun et al., 2018).
Photocytotoxicity in Red Light : Iron(III) complexes with derivatives of this compound have been investigated for their photocytotoxic properties. They showed significant photocytotoxicity in red light and interacted with DNA, suggesting applications in cellular imaging and cancer therapy (Basu et al., 2014).
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-8-10-6-2-4-9-5-3-7-11(9)10/h2,4,6,12H,3,5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYUTZSFHDFXLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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